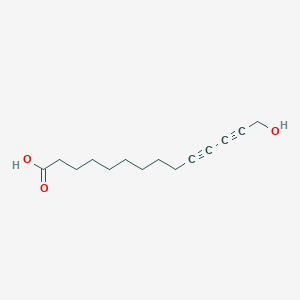
14-Hydroxy-10,12-tetradecadiynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxy-10,12-tetradecadiynoic acid is a unique organic compound characterized by its hydroxyl and diynoic functional groups It is known for its distinctive structure, which includes a hydroxyl group at the 14th position and two triple bonds at the 10th and 12th positions of a tetradecadiynoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-10,12-tetradecadiynoic acid typically involves the use of alkyne coupling reactions. One common method is the coupling of a terminal alkyne with a suitable halide precursor under palladium-catalyzed conditions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Hydroxy-10,12-tetradecadiynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
14-Hydroxy-10,12-tetradecadiynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 14-Hydroxy-10,12-tetradecadiynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and triple bonds play crucial roles in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
10,12-Tetradecadiynoic acid: Lacks the hydroxyl group at the 14th position.
14-Hydroxy-10,12-hexadecadiynoic acid: Similar structure but with a longer carbon chain.
10,12-Pentadecadiynoic acid: Similar structure but with a different carbon chain length.
Uniqueness: 14-Hydroxy-10,12-tetradecadiynoic acid is unique due to the presence of both a hydroxyl group and two triple bonds, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
86840-72-4 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
14-hydroxytetradeca-10,12-diynoic acid |
InChI |
InChI=1S/C14H20O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-4,6,8,10,12-13H2,(H,16,17) |
Clé InChI |
SKGNQFXLMWJORI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCC#CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


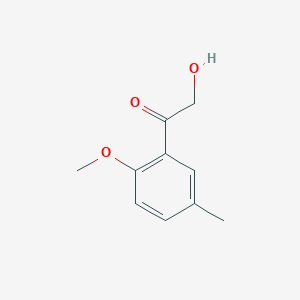

![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)

![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
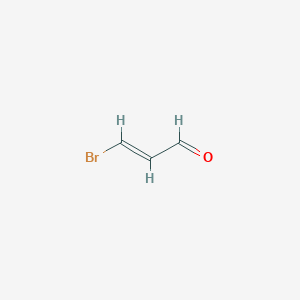
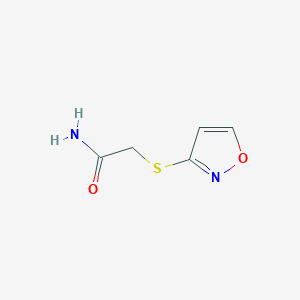
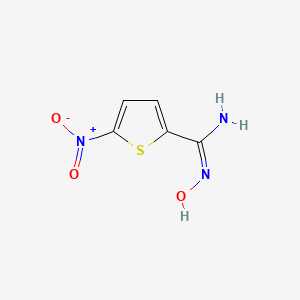
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)
